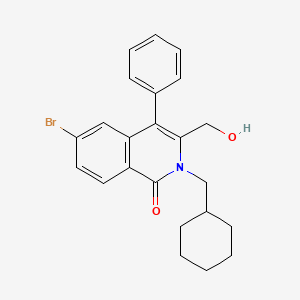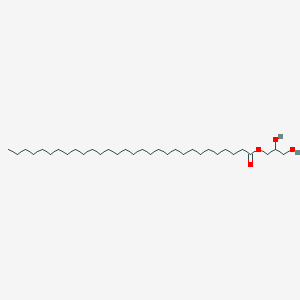
2,3-Dihydroxypropyl triacontanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl triacontanoate is an ester compound with the molecular formula C33H66O4 It is characterized by a long-chain fatty acid esterified with a glycerol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or amides.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
2,3-Dihydroxypropyl stearate: Another ester with a different fatty acid chain length.
Glycerol monostearate: Contains a single fatty acid chain esterified to glycerol.
Uniqueness
2,3-Dihydroxypropyl triacontanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. This long chain length can influence the compound’s melting point, solubility, and interaction with biological membranes, making it particularly useful in specific industrial and biomedical applications.
Propriétés
Numéro CAS |
307306-48-5 |
|---|---|
Formule moléculaire |
C33H66O4 |
Poids moléculaire |
526.9 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl triacontanoate |
InChI |
InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3 |
Clé InChI |
MLGMWWAJQYZVDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
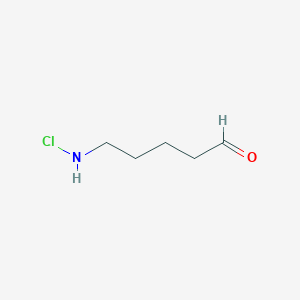
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
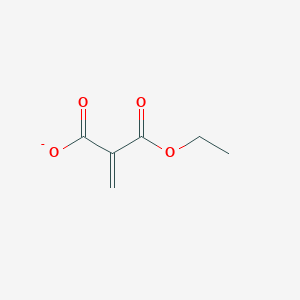
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
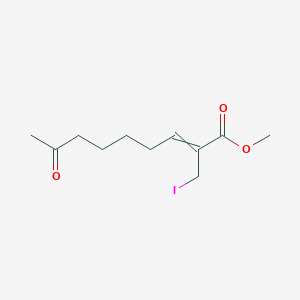
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
